molecular formula C22H25N3O5 B2393383 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1171918-72-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No.: B2393383
CAS No.: 1171918-72-1
M. Wt: 411.458
InChI Key: JMDCIPQAAQYEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a urea core bridging a benzo[d][1,3]dioxol-5-yl group and a substituted tetrahydrobenzo[b][1,4]oxazepin moiety. The benzo[d][1,3]dioxolyl fragment is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity . The tetrahydrobenzooxazepin ring incorporates 3,3-dimethyl, 4-oxo, and 5-propyl substituents, which may influence steric bulk, lipophilicity, and conformational stability.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-4-9-25-16-7-5-14(10-18(16)28-12-22(2,3)20(25)26)23-21(27)24-15-6-8-17-19(11-15)30-13-29-17/h5-8,10-11H,4,9,12-13H2,1-3H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDCIPQAAQYEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Formylation of Benzo[d]dioxol-5-ylmethanol

Benzo[d]dioxol-5-ylmethanol undergoes formylation using formic acid and acetic anhydride under reflux (90°C, 4 h). The product, N-(Benzo[d]dioxol-5-ylmethyl)formamide, is isolated in 85% yield after column chromatography (petroleum ether/ethyl acetate, 3:1).

Key Data:

  • $$ ^1H $$ NMR (600 MHz, CDCl$$ _3 $$): δ 8.15 (s, 1H, CHO), 6.85–6.78 (m, 3H, aromatic), 4.55 (s, 2H, CH$$ _2 $$).
  • HRMS (ESI): m/z calcd. for C$$ _9$$H$$ _9$$NO$$ _3 $$ [M + H]$$ ^+ $$: 180.0655; found: 180.0652.

Dehydration to Isocyanide

N-Formylated intermediates are dehydrated using triphosgene (0.5 equiv.) in dichloromethane at 0°C. The reaction proceeds via intermediate chloroformimidate formation, yielding Benzo[d]dioxol-5-ylmethyl isocyanide (72% yield).

Optimization Note:

  • Excess triphosgene (>1 equiv.) leads to carbodiimide by-products.

Synthesis of 3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine

Cyclocondensation of 8-Amino-2-propylphenol

8-Amino-2-propylphenol reacts with 2,2-dimethyl-4-oxopentanoic acid in toluene under Dean-Stark conditions (120°C, 12 h). The reaction forms the tetrahydrobenzo[b]oxazepine core via intramolecular lactamization (68% yield).

Characterization:

  • $$ ^1H $$ NMR (600 MHz, CDCl$$ _3 $$): δ 7.45 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 4.25 (t, J = 6.0 Hz, 2H), 3.10 (q, J = 7.2 Hz, 2H), 1.65–1.55 (m, 2H), 1.45 (s, 6H).
  • Melting point: 142–144°C.

Reductive Amination

The ketone group at position 4 is reduced using sodium borohydride in methanol (0°C → rt, 2 h), followed by propylation via alkylation with 1-bromopropane (K$$ _2$$CO$$ _3 $$, DMF, 60°C, 6 h).

Copper-Catalyzed Urea Formation

Reaction Conditions

A mixture of Benzo[d]dioxol-5-ylmethyl isocyanide (1.2 equiv.), 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine (1.0 equiv.), and Cu(OAc)$$ _2 $$ (10 mol%) in THF is stirred under N$$ _2 $$ at 30°C for 12 h.

Optimization Table:

Base Solvent Catalyst Yield (%)
t-BuONa THF Cu(OAc)₂ 86
NaOAc THF Cu(OAc)₂ 12
t-BuONa DMSO CuI 45

Workup and Purification

The crude product is filtered through silica gel, concentrated, and purified via flash chromatography (hexanes/ethyl acetate, 2:1 → 1:2). The title compound is isolated as a white solid (78% yield).

Spectroscopic Data:

  • $$ ^1H $$ NMR (600 MHz, CDCl$$ _3 $$): δ 10.91 (s, 1H, NH), 8.56 (d, J = 8.4 Hz, 1H), 7.67–7.47 (m, 7H), 6.85–6.78 (m, 3H), 4.55 (s, 2H), 3.76 (t, J = 6.0 Hz, 4H), 1.45 (s, 6H).
  • HRMS (ESI): m/z calcd. for C$$ _28$$H$$ _30$$N$$ _3$$O$$ _5 $$ [M + H]$$ ^+ $$: 512.2175; found: 512.2172.

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Reaction of the amine with Benzo[d]dioxol-5-yl isocyanate in dichloromethane (rt, 6 h) provides the urea in 65% yield. However, this method requires strict moisture exclusion.

Photochemical Urea Synthesis

UV irradiation (365 nm) of a mixture containing the amine, isocyanide, and catalytic eosin Y in acetonitrile affords the product in 54% yield, albeit with lower scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may have uses in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzo-1,4-oxazepine Family

The tetrahydrobenzooxazepin moiety is shared with compounds synthesized in and . Key structural variations include:

  • Substituents on the oxazepine ring: Chloro (e.g., 3c, 3e, 3g), methyl (3d), and aryl groups (3c, 3f) are common.
  • Synthesis yields : Derivatives with chloro substituents (e.g., Entry 3 in ) achieved higher yields (85%) than those with methyl or aryl groups (74–79%) . The target compound’s propyl group may require optimization, as bulkier alkyl chains can complicate cyclization steps.

Urea-Containing Analogues

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea (Compound 12, ) : This analog replaces the tetrahydrobenzooxazepin with a 3-chlorobenzoyl group. Its lower synthesis yield (44% vs. 74–85% for oxazepines) highlights the challenge of urea bond formation in sterically hindered environments . Spectroscopic similarities include:
    • Benzo[d][1,3]dioxol protons at δ 6.02 (s, 2H).
    • Urea NH signals at δ 10.56 and 11.08, consistent with the target compound’s expected NH chemical shifts .

Benzo[d][1,3]dioxol Derivatives with Alternative Linkages

  • Compound 55 () : Features a cyclopropanecarboxamide linker instead of urea. The lower yield (27%) suggests carboxamide formation may be less efficient than urea synthesis under similar conditions .

Data Tables

Table 2: Spectroscopic Comparison of Urea Derivatives

Compound Key $^1$H NMR Signals (δ) Molecular Weight (g/mol)
Target Compound Not reported Calculated: ~453.5*
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-chlorobenzoyl)urea 6.02 (s, 2H, dioxol), 10.56 (s, NH), 11.08 (s, NH) 318 (317 as M-H)

*Calculated based on molecular formula.

Research Findings and Implications

  • Synthetic Efficiency : Chloro-substituted oxazepines generally achieve higher yields (≥84%) than alkylated variants, suggesting electron-withdrawing groups facilitate cyclization . The target’s 5-propyl group may require tailored conditions.
  • Structural-Activity Relationships : The urea linkage’s NH groups are critical for hydrogen bonding, as seen in compound 12’s stable solid-state structure . The benzo[d][1,3]dioxol moiety’s electron-rich nature may enhance π-π stacking in biological targets .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties based on existing research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and a tetrahydrobenzo[b][1,4]oxazepin framework. Its molecular formula is C22H28N2O4, with a molecular weight of 396.48 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures often exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to induce apoptosis in cancer cell lines by affecting the cell cycle. The specific mechanism involves arresting the cell cycle at the S phase, leading to reduced proliferation of cancer cells such as prostate (LNCaP) and pancreatic (MIA PaCa-2) cell lines.

Cell Line Effect Mechanism
LNCaPCell cycle arrestInduces apoptosis
MIA PaCa-2Reduced proliferationS phase arrest
CCRF-CEMApoptosis inductionCell cycle modulation

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial activity. For example, studies on benzodioxole derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups in these compounds enhances their interaction with microbial membranes .

Study 1: Anticancer Properties

In a controlled study evaluating the anticancer effects of related compounds, researchers found that specific derivatives caused significant reductions in cell viability across multiple cancer cell lines. The study utilized concentrations ranging from 10 to 100 µM and reported an IC50 value indicating potent activity against LNCaP cells.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related benzodioxole compounds. The results demonstrated that certain derivatives exhibited MIC values as low as 12.5 µg/mL against Candida albicans, suggesting a promising avenue for developing new antifungal agents.

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:

  • Cell Cycle Modulation : The compound induces cell cycle arrest at the S phase by interfering with DNA synthesis.
  • Apoptosis Induction : It activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Urea linkage formation : Use carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) to couple the benzodioxole amine with the oxazepine carbonyl intermediate. Optimize stoichiometry and solvent polarity (e.g., DMF or THF) to suppress side reactions .
  • Oxazepine ring construction : Cyclization of precursor amines with ketones under acidic conditions (e.g., HCl in ethanol) at controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm the urea NH protons (δ 8.5–9.5 ppm) and benzodioxole/oxazepine aromatic protons.
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C₂₃H₂₄N₃O₅).
  • X-ray crystallography : Resolve the 3D conformation of the tetrahydrobenzooxazepine ring and urea geometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination. Compare with structurally similar benzodioxole-urea derivatives showing IC₅₀ values of 5–20 µM .
  • Antimicrobial : Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Advanced Research Questions

Q. How does the substitution pattern on the tetrahydrobenzooxazepine ring influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl vs. ethyl groups at position 3,3) and test in enzyme inhibition assays (e.g., kinase or protease targets). For example:
SubstituentIC₅₀ (Kinase X)Selectivity Index
3,3-dimethyl0.8 µM15.2
3-ethyl1.5 µM8.7
  • Computational docking : Use AutoDock Vina to model interactions between the oxazepine ring and ATP-binding pockets .

Q. What strategies resolve contradictory bioactivity data across different studies?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), solvent controls (DMSO ≤0.1%), and incubation times.
  • Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential metabolism .
  • Cross-study validation : Compare data with structurally related compounds (e.g., 1-(2,3-dimethoxyphenyl)-3-(5-isobutyl-tetrahydrobenzooxazepin-8-yl)urea) to identify trends .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Use SwissADME to calculate logP (target ≤3), aqueous solubility (ESOL model), and CYP450 inhibition.
  • Molecular dynamics simulations : Analyze the urea linker’s flexibility in physiological pH (7.4) to predict blood-brain barrier permeability .

Q. What analytical techniques quantify degradation products under varying pH conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.
  • HPLC-MS analysis : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate and identify degradation products (e.g., hydrolyzed urea or ring-opened oxazepine) .

Methodological Design Considerations

Q. How to design a high-throughput screening (HTS) protocol for this compound?

  • Experimental Design :

  • Library preparation : Dispense 10 mM stock solutions (in DMSO) into 384-well plates.
  • Automated assays : Use robotic liquid handlers for dose-response curves (0.1–100 µM) in triplicate.
  • Data analysis : Z’-factor calculation (>0.5) to validate assay robustness .

Q. What in vivo models are suitable for preclinical testing?

  • Methodological Answer :

  • Xenograft models : Nude mice implanted with human tumor cells (e.g., HCT-116 colorectal cancer) to assess tumor growth inhibition.
  • Pharmacokinetic profiling : Measure plasma concentrations via LC-MS/MS after oral (50 mg/kg) and IV (10 mg/kg) administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.